Lipophilicity (XLogP3) Head‑to‑Head: Bridgehead 1‑Carboxylate vs. 2‑Carboxylate Positional Isomer
The target compound (1‑carboxylate) has a computed LogP of 2.77 , whereas the 2‑carboxylate positional isomer (PubChem CID 14833045) has a computed XLogP3 of 3.4 [1]. The difference of approximately –0.6 log units indicates that the bridgehead ester is measurably less lipophilic. This divergence arises from the steric and electronic environment at the bridgehead carbon, which influences solvation free energy.
| Evidence Dimension | LogP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.76590 |
| Comparator Or Baseline | 2‑Carboxylate isomer (PubChem CID 14833045): XLogP3 = 3.4 |
| Quantified Difference | ≈ –0.63 log units (2.77 vs. 3.4) |
| Conditions | Computed values from Chemsrc (target) and PubChem XLogP3 (comparator). Both use fragment-based prediction methods. |
Why This Matters
A 0.6 log-unit difference in LogP can translate to a roughly 4‑fold difference in partitioning between aqueous and organic phases, directly impacting extraction efficiency, chromatographic retention, and estimates of membrane permeability in biological assays.
- [1] PubChem. CID 14833045 – 4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, ethyl ester. XLogP3-AA = 3.4. https://pubchem.ncbi.nlm.nih.gov/compound/14833045 (accessed 2026-05-01). View Source
